molecular formula C17H25NO5 B6306712 Tert-butyl (2-(3,4-diethoxyphenyl)-2-oxoethyl)carbamate CAS No. 2022008-81-5

Tert-butyl (2-(3,4-diethoxyphenyl)-2-oxoethyl)carbamate

Cat. No.: B6306712
CAS No.: 2022008-81-5
M. Wt: 323.4 g/mol
InChI Key: DFJRFNLZYNLNPM-UHFFFAOYSA-N
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Description

Tert-butyl (2-(3,4-diethoxyphenyl)-2-oxoethyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a phenyl ring substituted with two ethoxy groups, and a carbamate functional group. It is used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(3,4-diethoxyphenyl)-2-oxoethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(3,4-diethoxyphenyl)-2-oxoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(3,4-diethoxyphenyl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to introduce additional functional groups.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups on the phenyl ring.

    Reduction: Formation of alcohols from the carbonyl group.

    Substitution: Formation of new carbamate derivatives with different substituents.

Scientific Research Applications

Tert-butyl (2-(3,4-diethoxyphenyl)-2-oxoethyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-(3,4-diethoxyphenyl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3,4-dimethoxyphenyl)carbamate
  • Tert-butyl (3,4-dihydroxyphenyl)carbamate
  • Tert-butyl (3,4-dimethylphenyl)carbamate

Uniqueness

Tert-butyl (2-(3,4-diethoxyphenyl)-2-oxoethyl)carbamate is unique due to the presence of the ethoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties .

Properties

IUPAC Name

tert-butyl N-[2-(3,4-diethoxyphenyl)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-6-21-14-9-8-12(10-15(14)22-7-2)13(19)11-18-16(20)23-17(3,4)5/h8-10H,6-7,11H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJRFNLZYNLNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)CNC(=O)OC(C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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